molecular formula C20H12Cl3NO2 B14960635 N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide

Cat. No.: B14960635
M. Wt: 404.7 g/mol
InChI Key: HWUIPQXIGMLENR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique chemical properties make it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with 3,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with the GABAA receptor, influencing neurotransmission and resulting in anxiolytic effects .

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H12Cl3NO2

Molecular Weight

404.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C20H12Cl3NO2/c21-14-7-9-18(15(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-6-8-16(22)17(23)10-13/h1-11H,(H,24,26)

InChI Key

HWUIPQXIGMLENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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